molecular formula C22H26ClN3O3S B6480789 N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride CAS No. 1219155-12-0

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride

Cat. No.: B6480789
CAS No.: 1219155-12-0
M. Wt: 448.0 g/mol
InChI Key: XEIATYVMBPUTEW-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S and its molecular weight is 448.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.1383406 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c1-15-5-7-17-20(13-15)29-22(23-17)25(10-4-9-24(2)3)21(26)16-6-8-18-19(14-16)28-12-11-27-18;/h5-8,13-14H,4,9-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIATYVMBPUTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H22ClN3OSC_{15}H_{22}ClN_3OS. The compound features a benzothiazole moiety, which is known for various biological activities, particularly in medicinal chemistry.

Antitumor Activity

Research indicates that compounds containing benzothiazole structures exhibit significant antitumor properties. For instance, benzothiazole derivatives have shown effectiveness against various cancer cell lines, including ovarian, breast, and colon cancers. A study highlighted the biphasic dose-response relationship of certain benzothiazole derivatives against breast tumor cell lines such as MCF-7 and MDA-MB-468, indicating that structural modifications can enhance their potency and spectrum of action .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Benzothiazole derivatives have demonstrated effectiveness against several bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. In particular, the introduction of methyl or halogen substituents in the structure has been linked to increased antimicrobial efficacy .

Antiparasitic Activity

In vitro studies have shown that certain benzothiazole derivatives possess antiparasitic properties. For example, compounds have been tested against Leishmania infantum and Trichomonas vaginalis, revealing promising results that suggest potential therapeutic applications in treating parasitic infections .

Neuroprotective Effects

Emerging research also points to neuroprotective effects associated with benzothiazole derivatives. These compounds may interact with muscarinic receptors in the brain, potentially contributing to neuroprotection against conditions such as Alzheimer's disease. Studies have indicated that stimulation of these receptors can enhance neuroprotective pathways .

Study 1: Antitumor Efficacy

A study conducted by Barede et al. synthesized various benzothiazole derivatives and assessed their antitumor activity against human cancer cell lines. The results demonstrated that specific structural modifications significantly enhanced the anticancer properties of these compounds .

Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, researchers screened a library of benzothiazole derivatives against common pathogens. The findings revealed that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria .

Study 3: Neuroprotective Mechanisms

Research investigating the neuroprotective effects of benzothiazole derivatives found that these compounds could modulate neurotransmitter systems and improve cognitive function in animal models of neurodegeneration. This suggests a dual role in both protective and therapeutic contexts for neurodegenerative diseases .

Summary Table of Biological Activities

Activity TypeTarget Organism/ConditionObserved EffectReference
AntitumorVarious cancer cell linesSignificant cytotoxicity
AntimicrobialS. aureus, E. coliPotent antibacterial properties
AntiparasiticLeishmania infantumEffective against intracellular forms
NeuroprotectiveAlzheimer's Disease modelsEnhanced cognitive function

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